molecular formula C15H12FNO B1532788 2-Fluoro-6-(1-phenylethoxy)benzonitrile CAS No. 872180-50-2

2-Fluoro-6-(1-phenylethoxy)benzonitrile

Cat. No.: B1532788
CAS No.: 872180-50-2
M. Wt: 241.26 g/mol
InChI Key: RRRUJCNSKMHZTQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-phenylethoxy)benzonitrile is an organic compound with the molecular formula C15H12FNO and a molecular weight of 241.26 g/mol. This compound is characterized by the presence of a fluoro group, a phenylethoxy group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-6-(1-phenylethoxy)benzonitrile involves several steps. One common synthetic route includes the reaction of 2-fluorobenzonitrile with 1-phenylethanol under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-(1-phenylethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The phenylethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and alcohol derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-(1-phenylethoxy)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-phenylethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group and benzonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-6-(1-phenylethoxy)benzonitrile can be compared with other similar compounds, such as:

    2-Fluoro-6-(1-pyrrolidinyl)benzonitrile: This compound has a pyrrolidinyl group instead of a phenylethoxy group, leading to different chemical properties and applications.

    2-Fluoro-6-(1-phenylethyl)benzonitrile: This compound lacks the oxygen atom in the phenylethoxy group, resulting in different reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-6-(1-phenylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11(12-6-3-2-4-7-12)18-15-9-5-8-14(16)13(15)10-17/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUJCNSKMHZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60%; 316 mg; 7.9 mmol) was suspended in DMF and cooled to 0° C. sec-Phenethyl alcohol (966 mg; 7.9 mmol) was dissolved in DMF and added dropwise to the sodium hydride mixture. The solution was allowed to warm to room temperature and stirred for 1 hour. The solution was then cooled to 0° C. 2,6-Difluorobenzonitrile (1 g; 7.2 mmol) in DMF was cooled to 0° C. and the alcohol mixture was added dropwise to the benzonitrile solution and stirred for 2 hours. The solution was poured over 100 mL of cooled water. The solution was stored in the refrigerator for 3 hours and the solid was collected by filtration and dried under vacuum to yield 1.50 grams of 2-fluoro-6-(1-phenylethoxy)benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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